molecular formula C19H16N4O4S B2827931 2-(1,2-benzoxazol-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]acetamide CAS No. 2034336-71-3

2-(1,2-benzoxazol-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]acetamide

Cat. No.: B2827931
CAS No.: 2034336-71-3
M. Wt: 396.42
InChI Key: FPGLOXKZDJAQRM-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]acetamide is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]acetamide involves several steps, starting with the preparation of the benzo[d]isoxazole core. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization. The thieno[2,3-c]pyran moiety is typically synthesized via a cyclization reaction involving a thiophene derivative and a suitable dienophile. The final step involves coupling the benzo[d]isoxazole and thieno[2,3-c]pyran intermediates through an amide bond formation reaction, often using reagents like EDCI or DCC in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-10-20-18(27-22-10)17-12-6-7-25-9-15(12)28-19(17)21-16(24)8-13-11-4-2-3-5-14(11)26-23-13/h2-5H,6-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGLOXKZDJAQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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